molecular formula C20H26N4O4 B5161083 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide

2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B5161083
M. Wt: 386.4 g/mol
InChI Key: JPEYMFZJIKMFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of a specific protein kinase that is involved in several biological pathways.

Mechanism of Action

2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide inhibits the activity of a specific protein kinase by binding to its ATP-binding site. This prevents the protein kinase from phosphorylating its substrate, which is required for its biological activity. By inhibiting the activity of this protein kinase, this compound can modulate several biological pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells by blocking the activity of a specific protein kinase that is involved in cell division. This compound can also modulate the immune response by inhibiting the activity of a protein kinase that is involved in inflammation. In addition, it can induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways.

Advantages and Limitations for Lab Experiments

2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of a specific protein kinase, which allows researchers to study the role of this protein kinase in various biological pathways. This compound is also stable and can be easily synthesized in large quantities. However, there are some limitations to using this compound in lab experiments. It can be toxic to cells at high concentrations, and its effects may be dependent on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide. One area of research is to investigate the role of this compound in other biological pathways, such as autophagy and DNA damage repair. Another area of research is to develop more potent and selective inhibitors of this protein kinase that can be used in cancer therapy. Finally, researchers can investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
This compound is a potent and selective inhibitor of a specific protein kinase that is involved in several biological pathways. It has several scientific research applications, including cancer research and inflammation studies. This compound has biochemical and physiological effects that can modulate various biological pathways. Although there are some limitations to using this compound in lab experiments, it has several advantages, such as stability and ease of synthesis. There are several future directions for research on this compound, including investigating its role in other biological pathways and developing more potent and selective inhibitors.

Synthesis Methods

The synthesis of 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide involves several steps. The starting material is 2-amino-N-(2-chloroethyl)benzamide, which is reacted with 1-(methoxyacetyl)piperidine to form an intermediate. This intermediate is then reacted with 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid to yield the final product.

Scientific Research Applications

2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is widely used in scientific research to study the role of protein kinases in various biological pathways. It has been shown to inhibit the activity of a specific protein kinase that is involved in cell growth, differentiation, and survival. This compound is also used to investigate the role of protein kinases in cancer, inflammation, and other diseases.

Properties

IUPAC Name

2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(2-pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-27-15-19(25)23-12-7-16(8-13-23)28-18-6-3-2-5-17(18)20(26)21-10-14-24-11-4-9-22-24/h2-6,9,11,16H,7-8,10,12-15H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEYMFZJIKMFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)NCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.